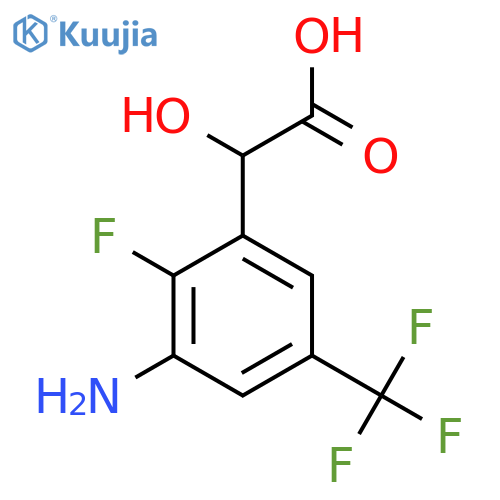Cas no 1804461-07-1 (3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid)

1804461-07-1 structure
商品名:3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid
CAS番号:1804461-07-1
MF:C9H7F4NO3
メガワット:253.150396585464
CID:4942592
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid
-
- インチ: 1S/C9H7F4NO3/c10-6-4(7(15)8(16)17)1-3(2-5(6)14)9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: FDKGQNDYAVJGQW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C(F)(F)F)C=C1C(C(=O)O)O)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 83.6
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023975-500mg |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
| Alichem | A015023975-1g |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
| Alichem | A015023975-250mg |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid |
1804461-07-1 | 97% | 250mg |
475.20 USD | 2021-06-18 |
3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1804461-07-1 (3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
